molecular formula C9H10N4 B1451282 4-(5-Methyl-4H-[1,2,4]triazol-3-YL)-phenylamine CAS No. 518065-43-5

4-(5-Methyl-4H-[1,2,4]triazol-3-YL)-phenylamine

Cat. No. B1451282
M. Wt: 174.2 g/mol
InChI Key: BBCYWHMUTPKZKJ-UHFFFAOYSA-N
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Description

4-(5-Methyl-4H-[1,2,4]triazol-3-YL)-phenylamine is a chemical compound that belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . It has an empirical formula of C10H14Cl2N4 and a molecular weight of 261.15 . This compound is sold by Sigma-Aldrich and is provided to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of 1,2,4-triazole compounds has attracted much attention due to their broad biological activities . The synthetic methods of triazole compounds from various nitrogen sources have been summarized in a review . A series of 1,2,4-triazole derivatives were prepared and evaluated for their antifungal activities .


Molecular Structure Analysis

The molecular structure of 4-(5-Methyl-4H-[1,2,4]triazol-3-YL)-phenylamine is characterized by the presence of a 1,2,4-triazole ring . The introduction of fluoro, chloro, and cyano groups at p-position of phenyl alkynyl or pyridinyl alkynyl side chain enhances their antifungal activity .


Chemical Reactions Analysis

The chemical reactions of 1,2,4-triazole compounds have been studied extensively . For instance, 1,2,4-triazole derivatives were synthesized through multi-step chemical modifications . The IR absorption spectra of these derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(5-Methyl-4H-[1,2,4]triazol-3-YL)-phenylamine include its solubility in acetone and its melting point . It is a solid compound with a melting point of 165-169 °C (lit.) and is soluble in acetone (2.5%, clear, colorless to faintly yellow) .

Scientific Research Applications

Anticancer Potential

A study by Šermukšnytė et al. (2022) investigated derivatives of 1,2,4-Triazole-3-thiol with hydrazone moiety, similar in structure to 4-(5-Methyl-4H-[1,2,4]triazol-3-YL)-phenylamine. The compounds demonstrated significant cytotoxicity against human melanoma, breast cancer, and pancreatic carcinoma cell lines, indicating potential anticancer applications (Šermukšnytė et al., 2022).

Antimicrobial and Antifungal Properties

A study conducted by Al‐Azmi & Mahmoud (2020) synthesized novel 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene derivatives, showcasing potent antimicrobial activities. This research highlights the potential of 1,2,4-triazole derivatives in developing new antimicrobial agents (Al‐Azmi & Mahmoud, 2020).

Corrosion Inhibition

Ansari et al. (2014) investigated Schiff’s bases of triazoles, which have structural similarities to 4-(5-Methyl-4H-[1,2,4]triazol-3-YL)-phenylamine, for their effectiveness as corrosion inhibitors. Their findings suggest these compounds can significantly reduce corrosion in metals, making them valuable in industrial applications (Ansari et al., 2014).

Future Directions

The future directions of research on 1,2,4-triazole compounds are promising. They have been widely applied in many medicinal scaffolds . For example, Itraconazole, Fluconazole, and Voriconazole are commonly used antifungals in clinical application . The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .

properties

IUPAC Name

4-(5-methyl-1H-1,2,4-triazol-3-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-6-11-9(13-12-6)7-2-4-8(10)5-3-7/h2-5H,10H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBCYWHMUTPKZKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90651040
Record name 4-(5-Methyl-1H-1,2,4-triazol-3-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Methyl-4H-[1,2,4]triazol-3-YL)-phenylamine

CAS RN

518065-43-5
Record name 4-(3-Methyl-1H-1,2,4-triazol-5-yl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=518065-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(5-Methyl-1H-1,2,4-triazol-3-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-methyl-1H-1,2,4-triazol-5-yl)aniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Klabunde, KU Wendt, D Kadereit… - Journal of medicinal …, 2005 - ACS Publications
Using a focused screening approach, acyl ureas have been discovered as a new class of inhibitors of human liver glycogen phosphorylase (hlGPa). The X-ray structure of screening hit …
Number of citations: 83 pubs.acs.org

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